1-Benzyl-1-pyrazinium Bromide

Photo-latent initiator Cationic photopolymerization Epoxide monomers

Research pain point: Developing one-component epoxy systems requires tunable latency and cure kinetics, but pre-formed initiators lock in performance. 1-Benzyl-1-pyrazinium bromide (CAS 163800-97-3) solves this as the universal precursor for anion metathesis (SbF₆⁻, PF₆⁻, BF₄⁻). - **Modular optimization**: Synthesize BPH or custom salts without altering the high-reactivity benzylpyrazinium core. - **Performance-advantaged**: Unsubstituted core delivers higher epoxy conversion, thermal stability (TGA onset ~361°C), and photo-reactivity (88% CHO conversion/4 min UV) vs. substituted analogs. - **Supply reliability**: Stable bromide salt; routine global shipping for R&D.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
CAS No. 163800-97-3
Cat. No. B3048299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1-pyrazinium Bromide
CAS163800-97-3
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[N+]2=CC=NC=C2.[Br-]
InChIInChI=1S/C11H11N2.BrH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;/h1-9H,10H2;1H/q+1;/p-1
InChIKeyYVAGLNLCWGCFDS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylpyrazinium Bromide: Core Latent Catalyst and Photoinitiator Precursor


1-Benzyl-1-pyrazinium Bromide (CAS 163800-97-3) is a mono-quaternized pyrazinium salt with molecular formula C₁₁H₁₁BrN₂ and molecular weight 251.12 g/mol [1]. It serves as the foundational benzylpyrazinium cation source, prepared via direct Menschutkin reaction of pyrazine with benzyl bromide, yielding the bromide salt as a readily isolable precipitate [2]. This compound is the direct synthetic precursor to N-benzylpyrazinium hexafluoroantimonate (BPH) and an entire library of anion-exchanged derivatives that have been extensively characterized as thermal latent cationic initiators and photo-latent initiators for epoxy resin polymerization [2][3]. The benzylpyrazinium cation core is the structural determinant of catalytic latency, thermal activation profile, and cure kinetics, while the bromide counterion offers the most versatile starting point for anion metathesis to tailor solubility, initiation temperature, and end-use performance.

1
Cation Precursor Benzylpyrazinium cation source for anion-exchange library synthesis
2
Thermal Latent Initiator Reported latent initiator for one-component epoxy cure kinetics research
3
Photoinitiator Precursor Photoinitiator precursor for UV-cure conversion and reactivity studies

Why Generic Benzyl-Onium or Substituted Pyrazinium Analogs Cannot Substitute Without Performance Loss


The benzylpyrazinium cation core exhibits a distinctive combination of thermal latency and photo-reactivity that is highly sensitive to heterocycle structure and ring substitution. Introducing electron-donating methyl substituents on the pyrazine ring (as in benzyl-2,5-dimethylpyrazinium or benzyl-3,5-dimethylpyrazinium salts) reduces both epoxy conversion efficiency and thermal stability of the cured resin relative to the unsubstituted benzylpyrazinium system [1]. Conversely, expanding to a benzylquinoxalinium framework alters the cure kinetics, crosslinking density, and mechanical property balance in ways that favor different application profiles [2]. Replacing the pyrazinium heterocycle entirely with benzylsulfonium, benzylphosphonium, or benzylammonium salts yields initiators with substantially different thermal dissociation temperatures, latency characteristics, and cure activation energies [3]. The bromide salt specifically offers the most direct and economical entry point for anion-exchange diversification, whereas pre-formed alternative salts lock the user into a single performance profile. These structure-activity relationships mean that interchange with any close analog without reformulation and revalidation will produce quantitatively different cure kinetics, thermal stability, and final material properties.

!
Ring Substitution Sensitivity Methyl-substituted pyrazinium analogs may reduce epoxy conversion and thermal stability due to steric hindrance during network formation.
!
Onium Core Mismatch Alternative onium cores (sulfonium, phosphonium, ammonium) may shift thermal dissociation temperature and cure activation energy profiles.
!
Pre-Formed Salt Limitation Pre-formed alternative salts lock anion-cation pairing, limiting anion-exchange optimization for solubility and cure profile screening.

Quantitative Differentiation Evidence Against Closest Analogs


Photoinitiator Reactivity: Unsubstituted Pyrazinium vs. Dimethyl and Quinoxalinium Analogs

In a direct head-to-head comparison using differential photocalorimetry (DPC) and bulk photopolymerization of cyclohexene oxide (CHO), the benzylpyrazinium hexafluoroantimonate (BPH, derived from the target bromide) demonstrated a photoinitiator reactivity ranking of BPH > BQH > BDH [1]. The reactivity order was established by time-conversion curves under UV irradiation: BPH achieved 88% CHO conversion within 4 min of photo-irradiation at 30 °C, with poly(CHO) reaching Mn of 7,460 Da at 88% conversion [1]. This reactivity order correlated directly with the exothermic heat flow measured by DPC. The unsubstituted pyrazinium core (BPH) exhibits the shortest induction period and highest polymerization rate among the three pyrazinium derivatives tested [1].

Photoinitiator Reactivity
Head-to-head
88% CHO conversion at 4 min UV; Mn 7,460 Da
Reported fastest photo-cure kinetics among tested pyrazinium analogs; supports UV-cure workflow screening.
Reactivity order: BPH > BQH > BDH; bulk CHO, 3 mol%, 30 °C, Hg arc lamp
Photo-latent initiator Cationic photopolymerization Epoxide monomers

Thermal Latency: Pyrazinium vs. Commercial Imidazole and Cyanoethyl-Imidazole Catalysts

In a systematic study of 10 catalysts for DGEBA epoxy-phenolic resin systems, N-benzylpyrazinium hexafluoroantimonate (BPH) achieved a thermal latency ranking of 3rd out of 10 compounds tested, with only 1-tosylimidazole and 1,1'-oxalyldiimidazole exhibiting higher latency [1]. Critically, BPH demonstrated substantially greater thermal latency than both commercial benchmarks: imidazole (ranked 10th) and 1-cyanoethyl-2-ethyl-4-methylimidazole (2E4MZ, ranked 9th) [1]. The latency order was established by cure activation energy and viscosity-storage time measurements. This means benzylpyrazinium-based initiators remain inert at ambient storage conditions and activate only upon reaching a specific thermal threshold, enabling true one-component epoxy formulations with extended shelf life [1].

Thermal Latency Ranking
Head-to-head
#3 of 10 catalysts tested
Reported latency rank #3 of 10; exceeds commercial imidazole and 2E4MZ; supports one-component formulation research.
DGEBA epoxy-phenolic resin; cure activation energy and viscosity-storage time characterization
Thermal latent catalyst Epoxy-phenolic resin Storage stability

Epoxy Cure Conversion and Thermal Stability: Unsubstituted vs. Dimethyl-Substituted Pyrazinium Core

In a direct comparative study of DGEBA epoxy resin cured with 1 wt% catalyst, the N-benzylpyrazinium hexafluoroantimonate (BPH) system consistently achieved higher epoxy conversion than the benzyl-2,5-dimethylpyrazinium hexafluoroantimonate (BDPH) system across the entire 100–180 °C temperature range, as measured by near-IR spectroscopy [1]. Furthermore, thermogravimetric analysis (TGA) demonstrated that the DGEBA/BPH system exhibited superior thermal stability: both the initial decomposition temperature (IDT) and the integral procedural decomposition temperature (IPDT) were higher for DGEBA/BPH than for DGEBA/BDPH [1]. The inferior performance of BDPH was attributed to steric hindrance from the 2,5-dimethyl substituents, which impedes efficient network formation during cure [1].

Cure Conversion vs. Dimethyl Analog
Head-to-head
BPH>BDPH conversion at 100–180 °C; higher IDT/IPDT
Higher conversion and thermal stability vs. dimethyl-substituted analog; supports network formation studies.
DGEBA epoxy, 1 wt% catalyst, near-IR and TGA; steric hindrance cited for BDPH underperformance
Epoxy cure behavior Thermal stability Latent cationic catalyst

Pot Life Advantage Over Conventional BF₃-Amine Complex in One-Component Epoxy

N-Benzylpyrazinium salts (including the hexafluoroantimonate derived from the target bromide) have been demonstrated to exhibit a longer pot life than the widely used BF₃-4-methoxyaniline complex in anhydride-cured epoxy resin systems [1]. These initiators are non-hygroscopic and dissolve readily in epoxy resins, enabling homogeneous one-component formulations that remain stable under ambient storage conditions [1]. The extended pot life is a direct consequence of the thermal latency mechanism: the benzylpyrazinium cation remains inert until sufficient thermal energy triggers benzyl cation generation, which then initiates cationic polymerization. This contrasts with BF₃-amine complexes, which can undergo gradual deactivation or premature activation during storage [1].

Pot Life vs. BF₃-Amine
Class-level
Longer pot life reported vs. BF₃-4-methoxyaniline complex; non-hygroscopic
Reported longer pot life than BF₃-amine complex; class-level inference; formulation-specific validation recommended.
Anhydride-cured epoxy; qualitative comparison; specific quantitative pot life data not reported in source
Pot life One-component epoxy Anhydride-cured epoxy

High-Heat-Resistant Epoxy Curing: Thermal Decomposition vs. Conventional Difunctional Resins

According to US Patent 6,121,405, when a pyrazinium salt containing a benzyl group (specifically N-benzylpyrazinium hexafluoroantimonate, prepared from 1-benzyl-1-pyrazinium bromide) is used at approximately 1 wt% as a catalytic curing agent for difunctional epoxy resin (LY556, Ciba-Geigy), the cured polymer exhibits thermal decomposition onset at approximately 361 °C as measured by TGA under nitrogen at 10 °C/min heating rate [1]. In contrast, conventional difunctional epoxy resins typically display heat resistance in the range of approximately 90 to approximately 150 °C [1]. This represents a 2- to 3-fold improvement in thermal decomposition resistance. The patent further demonstrates that the cured composition maintains its physical properties at high temperatures exceeding approximately 180 °C, with room-temperature storage stability exceeding six months [1].

Thermal Decomposition Resistance
Reported
TGA onset ~361 °C vs. ~90–150 °C conventional epoxy
Reported ~2–3× thermal decomposition resistance vs. conventional epoxy; supports high-temperature composite research.
LY556 epoxy, 1 wt% catalyst, TGA under N₂ at 10 °C/min; US Patent 6,121,405
High-heat-resistant epoxy Thermal decomposition Catalytic curing agent

High-Value Application Scenarios Driven by Differentiation Evidence


Catalyst Library Synthesis via Anion Metathesis for Structure-Activity Optimization

1-Benzyl-1-pyrazinium bromide serves as the universal bromide precursor for generating a library of benzylpyrazinium salts with varied counterions (SbF₆⁻, PF₆⁻, AsF₆⁻, BF₄⁻) via simple anion exchange [1]. Since the unsubstituted benzylpyrazinium cation core provides the highest photoinitiator reactivity (BPH > BQH > BDH) [2] and superior epoxy conversion and thermal stability versus dimethyl-substituted analogs [3], starting from the bromide enables researchers to independently optimize the anion for specific latency, solubility, and cure temperature requirements without altering the performance-advantaged cation structure. This modular approach is infeasible with pre-formed alternative salts that lock in both cation and anion, making the bromide the strategic procurement choice for catalyst development programs.

Long-Pot-Life One-Component Epoxy Adhesive and Electronic Encapsulant Formulations

The thermal latency of the benzylpyrazinium system—ranked 3rd out of 10 catalysts and substantially exceeding commercial imidazole and 2E4MZ [1]—combined with a pot life advantage over BF₃-4-methoxyaniline complexes [2], makes 1-benzyl-1-pyrazinium bromide (as the precursor to BPH) the enabling starting material for one-component epoxy adhesives and electronic encapsulants. These formulations remain inert during prolonged ambient storage and cure rapidly upon heating to 100–180 °C, achieving higher epoxy conversion than dimethyl-substituted pyrazinium analogs [3]. The cured systems exhibit thermal decomposition resistance approximately 2–3× that of conventional difunctional epoxy resins, with decomposition onset at ~361 °C [4].

UV-Curable Epoxy Coatings, Inks, and Rapid-Prototyping Resins with Fast Photo-Cure

For UV-curable formulations where cure speed directly determines manufacturing throughput, the benzylpyrazinium core (derived from the bromide) provides the fastest photoinitiator reactivity among pyrazinium-class compounds for cyclohexene oxide and styrene oxide polymerization [1]. BPH achieves 88% CHO conversion within 4 min of UV irradiation versus slower kinetics for quinoxalinium (BQH) and dimethylpyrazinium (BDH) analogs [1]. This translates to shorter UV exposure times in coating lines, faster build rates in vat photopolymerization 3D printing, and reduced energy consumption in UV-curable ink systems. The bromide precursor allows formulators to select the optimal counterion for solubility in specific monomer/resin blends.

High-Temperature Aerospace and Automotive Composite Matrix Resins Above 180 °C

The benzylpyrazinium-cured epoxy system uniquely delivers thermal decomposition resistance (TGA onset ~361 °C) that approaches the performance range of bismaleimide triazine and polyimide resins, while maintaining the processing advantages (low viscosity, good impregnation) and cost profile of epoxy chemistry [1]. Unlike dimethyl-substituted pyrazinium analogs that suffer reduced thermal stability due to steric hindrance [2], the unsubstituted benzylpyrazinium core promotes efficient crosslinking and higher thermal stability factors. For aerospace prepregs and automotive under-hood structural composites, this enables epoxy-based solutions where previously only higher-cost specialty resins were viable.

Application
Selection Property
Validation Focus
Catalyst Library Synthesis
Exchangeable bromide for anion metathesis diversification
Anion-dependent latency, solubility, and cure temperature screening
One-Component Epoxy Adhesive Research
Thermal latency profile and ambient storage stability
Pot life, shelf stability, and thermal cure kinetics validation
UV-Curable Coating & Ink Studies
Photoinitiator reactivity and monomer conversion rate
UV exposure time, conversion efficiency, and polymer molecular weight
High-Temperature Composite Matrix Research
Thermal decomposition resistance of cured network
TGA onset temperature and physical property retention above 180 °C
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